molecular formula C5H10ClN B8095648 (R)-3-(Chloromethyl)pyrrolidine CAS No. 1187927-17-8

(R)-3-(Chloromethyl)pyrrolidine

Cat. No. B8095648
CAS RN: 1187927-17-8
M. Wt: 119.59 g/mol
InChI Key: QXZOZPKSATVTCW-YFKPBYRVSA-N
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Description

Pyrrolidine is a cyclic secondary amine, which is a key structure in many natural and synthetic compounds . The pyrrolidine ring is present in numerous pharmaceuticals and natural products due to its influence on biological activity .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the functionalization of the pyrrolidine ring . For instance, a metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation, has been used to produce pyrrolinium-based ionic liquid crystals .


Molecular Structure Analysis

Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The functionalization of the pyrrolidine ring can lead to a variety of derivatives with different properties .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the metal-free direct C–H functionalization of pyrrolidine has been reported . This reaction, followed by N-alkylation, produced a pyrrolinium moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary greatly depending on their structure. For example, ionic liquid crystals using pyrrolidinium cation have higher electrochemical stability .

Scientific Research Applications

Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using “®-3-(Chloromethyl)pyrrolidine”. These materials have been used as excellent, efficient, and versatile organocatalysts for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

Construction of an α-Chiral Pyrrolidine Library

“®-3-(Chloromethyl)pyrrolidine” has been used in the construction of an α-chiral pyrrolidine library via a highly diastereoselective continuous flow protocol under mild conditions . Various functionalized pyrrolidines have been obtained in generally high yields (up to 87%) and with superior diastereocontrol within 150 s .

Synthesis of Organic Compounds

“®-3-(Chloromethyl)pyrrolidine” is used as a building block in the synthesis of organic compounds .

Activation of Ketones and Aldehydes

“®-3-(Chloromethyl)pyrrolidine” is used to activate ketones and aldehydes toward nucleophilic addition .

Promotion of Aldol Condensation

“®-3-(Chloromethyl)pyrrolidine” is utilized in promoting aldol condensation of ketones and aldehydes by forming enamine .

Preparation of a κ-Opioid Receptor Selective Antagonist Aticaprant Intermediate

The utility of this flow methodology is further demonstrated by the gram-scale preparation of a κ-opioid receptor selective antagonist Aticaprant intermediate .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on their structure and the context in which they are used. For example, in the case of the Corey-Bakshi-Shibata Reduction, a chiral oxazaborolidine catalyst is used for the enantioselective reduction of ketones .

Safety and Hazards

The safety and hazards associated with pyrrolidine derivatives can vary widely depending on their specific structure and usage. Pyrrolizidine alkaloids, for example, are toxins produced naturally by several plant species and can contaminate food and feed .

Future Directions

The future directions in the study of pyrrolidine derivatives are vast and varied. There is ongoing research into the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

(3R)-3-(chloromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZPKSATVTCW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301130
Record name (3R)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187927-17-8
Record name (3R)-3-(Chloromethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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